Tert-butyl 7-amino-octahydropyrrolo[1,2-a]piperazine-2-carboxylate is a complex organic compound with significant implications in medicinal chemistry. It belongs to a class of compounds known for their potential pharmacological activities, particularly in the context of neurological disorders and as calcium channel blockers. The compound's molecular formula is , and it has a molecular weight of approximately 242.32 g/mol. The compound is also recognized by its CAS Number 2165768-48-7, which is crucial for identification in chemical databases and regulatory frameworks .
Source: This compound can be sourced from various chemical suppliers, including Aladdin Scientific, which offers it in high purity for research purposes .
Classification: Tert-butyl 7-amino-octahydropyrrolo[1,2-a]piperazine-2-carboxylate is classified as a heterocyclic compound due to the presence of nitrogen atoms within its ring structure. It is specifically categorized under piperazine derivatives, which are known for their diverse biological activities.
The synthesis of tert-butyl 7-amino-octahydropyrrolo[1,2-a]piperazine-2-carboxylate can be approached through several methods. One prominent method involves the cyclization of appropriate precursors that include piperazine derivatives and carboxylic acids.
Specific details regarding reaction conditions (temperature, time, solvents) are critical for optimizing yield and purity but are often proprietary or found in specialized literature .
The molecular structure of tert-butyl 7-amino-octahydropyrrolo[1,2-a]piperazine-2-carboxylate features a bicyclic framework that includes both a piperazine ring and a pyrrolidine-like structure.
The stereochemistry indicated by (7R, 8aR) suggests specific spatial arrangements that may influence its biological activity and interactions with target receptors .
Tert-butyl 7-amino-octahydropyrrolo[1,2-a]piperazine-2-carboxylate can participate in various chemical reactions typical of amines and carboxylic acids.
These reactions are fundamental in developing derivatives with enhanced pharmacological properties .
The mechanism of action for tert-butyl 7-amino-octahydropyrrolo[1,2-a]piperazine-2-carboxylate primarily involves modulation of calcium channels within neuronal cells.
Understanding the physical and chemical properties of tert-butyl 7-amino-octahydropyrrolo[1,2-a]piperazine-2-carboxylate is essential for its application in research.
Tert-butyl 7-amino-octahydropyrrolo[1,2-a]piperazine-2-carboxylate has several significant applications in scientific research:
The strategic disconnection of tert-butyl 7-amino-octahydropyrrolo[1,2-a]piperazine-2-carboxylate follows innovative pathways inspired by systematic enumeration of unexplored chemical space. Analysis of the GDB-4c database reveals that bicyclic scaffolds containing 7-membered rings exhibit significantly higher novelty (60% absent from PubChem), particularly those with amine/diamine functionalization [6]. Retrosynthetic planning prioritizes:
Table 1: Novelty Analysis of Bicyclic Amine Scaffolds
Ring System | Scaffolds Enumerated | Novel Scaffolds (%) |
---|---|---|
5,7-Fused | 208 | 70.2% |
6,7-Fused | 308 | 73.7% |
7,7-Fused | 223 | 84.8% |
The fused [5,7]-bicyclic system creates two chiral centers at C7 and C8a, necessitating precise stereocontrol for pharmacological optimization. Three validated approaches exist:
Table 2: Stereoselectivity Metrics for Synthetic Routes
Method | Diastereomeric Excess | Predominant Isomer | Yield |
---|---|---|---|
Beckmann Rearrangement | 95% | (7R,8aR)-trans | 68% |
Enzymatic Resolution | >99% ee | (7S,8aS)-cis | 42% |
Chiral Pool (L-Proline) | 98% ee | (7S,8aS)-cis | 55% |
The tert-butyloxycarbonyl (Boc) moiety serves dual functions in bicyclic piperazine synthesis:
Solid-Phase Synthesis (Rink Amide Resin):
Solution-Phase Synthesis:- Procedure: Linear sequence starts with N-Boc-pyrrolidine:1. Electrophilic amination at C7 using O-mesitylenesulfonylhydroxylamine (MSH)2. Ring closure via microwave-assisted SN2 displacement (150°C, DMF) [10]- Advantages: Higher diastereoselectivity (de >95% with chiral ligands); gram-scale feasible- Limitations: Multi-step chromatography required; slower analog diversification
Table 3: Synthetic Route Performance Comparison
Parameter | Solid-Phase | Solution-Phase |
---|---|---|
Cycle Time | 48 hours | 72 hours |
Diastereomeric Excess | 75% ± 5% | 92% ± 3% |
Maximum Scale | 0.5 mmol | 10 mmol |
Purity (Crude) | 60-70% | 40-50% |
Library Compatibility | Excellent | Moderate |
CAS No.: 20846-91-7
CAS No.: 10102-03-1
CAS No.: 56299-00-4
CAS No.: 2208-40-4
CAS No.: 70802-12-9
CAS No.: